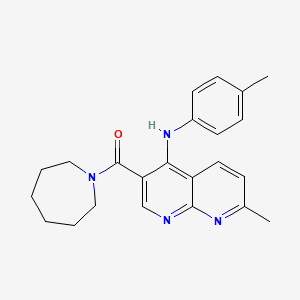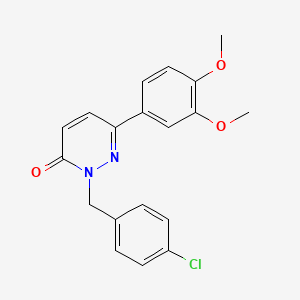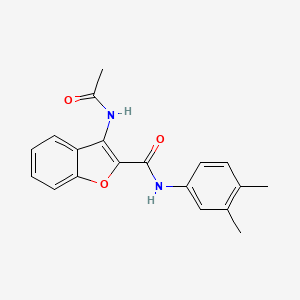![molecular formula C16H14Cl2N2O2 B2801530 (E)-3-[4-(2,4-dichlorobenzoyl)-1-methyl-1H-pyrrol-2-yl]-N-methyl-2-propenamide CAS No. 400078-54-8](/img/structure/B2801530.png)
(E)-3-[4-(2,4-dichlorobenzoyl)-1-methyl-1H-pyrrol-2-yl]-N-methyl-2-propenamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains a pyrrole ring (a five-membered aromatic ring with one nitrogen atom), a propenamide group (a carbon-carbon double bond adjacent to a carboxamide group), and a 2,4-dichlorobenzoyl group (a benzene ring substituted with two chlorine atoms and a carbonyl group) .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups and a heterocyclic ring. The dichlorobenzoyl group would contribute to the polarity of the molecule, and the propenamide group could participate in hydrogen bonding .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the pyrrole ring, the dichlorobenzoyl group, and the propenamide group. The pyrrole ring is aromatic and relatively stable, but it can undergo electrophilic substitution reactions. The dichlorobenzoyl group could potentially undergo nucleophilic acyl substitution reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and boiling point .
Aplicaciones Científicas De Investigación
Biological Screening and Analgesic Activity
Research has identified structural analogs of Celecoxib, a well-known anti-inflammatory drug, incorporating pyrrole heterocycles similar to the specified compound, which have shown potential as anti-inflammatory and analgesic agents. These compounds, including 2-[3-acetyl-5-(4-chloro-phenyl)-2-methyl-pyrrol-1-yl]-3-(1H-indol-3-yl)-propionic acid, have been evaluated for their analgesic and anti-inflammatory activities, as well as their organ toxicity profiles in animal models. The findings suggest significant analgesic and anti-inflammatory properties, potentially mediated by spinal, peripheral, and anti-inflammatory mechanisms (Zlatanova et al., 2019).
Antagonistic Activity on Platelet Activating Factor
Compounds structurally related to the specified chemical have been investigated for their activity as antagonists of the platelet-activating factor (PAF), which is crucial in mediating various inflammatory processes. N-[4-(3-pyridinyl)butyl] 3-substituted propenyl carboxamide derivatives, including those with unsaturated bicyclic moieties, have shown effectiveness in PAF-binding assays and in inhibiting PAF-induced bronchoconstriction in animal models. This research underscores the potential of such compounds in treating conditions associated with PAF-mediated responses (Guthrie et al., 1989).
Anti-inflammatory and Analgesic Potency
Another line of research has focused on synthesizing and assessing 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids for their anti-inflammatory and analgesic capabilities. Some derivatives have been found to be as potent or even more potent than indomethacin, a standard anti-inflammatory drug, in various acute and chronic animal models. This highlights the therapeutic potential of these compounds in managing pain and inflammation (Muchowski et al., 1985).
Neuroprotective Effects
Cannabinoid agonists, including those structurally related to the specified compound, have shown neuroprotective effects in models of cerebral ischemia, such as reduced neuronal loss and infarct volume in rats. These effects suggest potential therapeutic applications in disorders resulting from cerebral ischemia, including stroke. The neuroprotection is believed to be mediated through cannabinoid receptors, pointing to a significant area of research for compounds with similar structures (Nagayama et al., 1999).
Modulation of Bladder Function
Research into the modulation of bladder function by prostaglandin EP3 receptors in the central nervous system has identified compounds, including EP3 antagonists with structures related to the specified compound, that can influence bladder rhythmic contraction and the visceromotor reflex response to urinary bladder distension. These findings suggest that such compounds could be useful in managing detrusor overactivity and associated pain in bladder disorders (Su et al., 2008).
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary target of this compound is the enzyme 2,4-dichlorobenzoyl-CoA reductase . This enzyme is characterized in Corynebacterium strains and plays a crucial role in the degradation pathway of 2,4-dichlorobenzoate .
Mode of Action
The compound likely interacts with its target enzyme through a process of reductive dehalogenation This process involves the removal of halogen atoms (in this case, chlorine) from the compound, facilitated by the enzyme
Biochemical Pathways
The compound is involved in the 2,4-dichlorobenzoate degradation pathway . This pathway is part of the aerobic biodegradation process of certain polychlorinated biphenyl (PCB) congeners, which are important environmental pollutants . The downstream effects of this pathway include the production of 4-chlorobenzoate and 4-hydroxybenzoate .
Result of Action
The result of the compound’s action is the degradation of 2,4-dichlorobenzoate, a key intermediate in the biodegradation of certain PCB congeners . This process helps in reducing the environmental impact of these pollutants.
Propiedades
IUPAC Name |
(E)-3-[4-(2,4-dichlorobenzoyl)-1-methylpyrrol-2-yl]-N-methylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N2O2/c1-19-15(21)6-4-12-7-10(9-20(12)2)16(22)13-5-3-11(17)8-14(13)18/h3-9H,1-2H3,(H,19,21)/b6-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QADJACWMVFFPBQ-GQCTYLIASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C=CC1=CC(=CN1C)C(=O)C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)/C=C/C1=CC(=CN1C)C(=O)C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-(2-aminophenyl)-3-(2-chlorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2801448.png)


![1-[(2-Chlorophenyl)methyl]-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one](/img/structure/B2801452.png)
![N-[(2-methyl-4-nitrophenyl)carbamothioyl]benzamide](/img/structure/B2801455.png)
![2-[[1-(4-Fluorobenzoyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2801456.png)


![N-({4-[(2,2,2-trifluoroethoxy)methyl]phenyl}methyl)prop-2-enamide](/img/structure/B2801463.png)
![N-(1-cyano-3-methylbutyl)-1-[(4-methoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2801464.png)


